AZ7328
CAS No.:
Cat. No.: VC1557873
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| IUPAC Name | NONE |
|---|---|
| Appearance | solid powder |
Introduction
Mechanism of Action
AZ7328 functions as an ATP-competitive inhibitor of AKT. By binding to the ATP-binding pocket of AKT, it prevents phosphorylation of downstream targets essential for cell survival and proliferation. This inhibition disrupts key cellular processes in cancers where the PI3K/AKT/mTOR pathway is hyperactivated due to genetic mutations such as those in the PIK3CA gene or PTEN loss.
The inhibitory action of AZ7328 occurs in a concentration-dependent manner, with research demonstrating its ability to effectively block AKT substrate phosphorylation across multiple cancer cell lines . Unlike some other pathway inhibitors, AZ7328 exhibits minimal direct effects on apoptosis when used as a monotherapy, suggesting its primary mechanism is cytostatic rather than cytotoxic in nature.
Research Findings in Cancer Models
Bladder Cancer Studies
A significant body of research has focused on the efficacy of AZ7328 in bladder cancer models. In a comprehensive study involving 12 molecularly diverse human bladder cancer cell lines, researchers found that AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner . The study revealed that the cytostatic effects of AZ7328 correlated with the presence of activating PIK3CA mutations, suggesting potential biomarkers for treatment sensitivity.
| Parameter | Finding |
|---|---|
| Cell Proliferation | Concentration-dependent inhibition across all tested lines |
| Apoptosis (single agent) | Minimal effects |
| Correlation with Mutations | Stronger cytostatic effects in PIK3CA mutant lines |
| Autophagy Induction | Observed in UC5, UC9, and J82 cell lines |
| Response to Combination Therapy | Enhanced effects with mTOR inhibitors |
Combination Therapies
Dual Pathway Inhibition
Research has demonstrated that the anti-proliferative effects of AZ7328 can be significantly enhanced through dual pathway inhibition approaches. In particular, combining AZ7328 with the mTOR inhibitor rapamycin produced stronger cytostatic effects in bladder cancer cell lines, especially those harboring PIK3CA mutations . This synergistic effect highlights the potential benefit of targeting multiple nodes within the PI3K/AKT/mTOR pathway simultaneously.
Combination with Autophagy Inhibitors
Perhaps the most promising combination strategy involves pairing AZ7328 with autophagy inhibitors. Studies have shown that while AZ7328, when used alone, has minimal effects on apoptosis, combining it with the chemical autophagy inhibitor chloroquine induced significant apoptosis in cell lines that displayed drug-induced autophagy (UC5, UC9, and J82) . This finding suggests that autophagy serves as a survival mechanism in cells treated with AZ7328, and blocking this process can convert the cytostatic effects of AZ7328 into cytotoxic ones.
Table 2: Effects of AZ7328 in Combination with Other Agents
| Combination | Cell Lines | Observed Effect |
|---|---|---|
| AZ7328 + Rapamycin | PIK3CA mutant lines | Enhanced cytostatic effects |
| AZ7328 + Chloroquine | UC5, UC9, J82 | Induction of apoptosis |
| AZ7328 + Chloroquine | T24 | No significant apoptosis induction |
Comparative Analysis
AZ7328 stands out among AKT inhibitors due to its dual role in inhibiting AKT and inducing autophagy. This unique characteristic offers potential therapeutic advantages in certain cancer contexts, particularly when combined with autophagy inhibitors. While other PI3K/AKT/mTOR pathway inhibitors may target different nodes in the pathway (such as PI3K itself or mTOR), AZ7328's specific targeting of AKT provides a distinct mechanism of action that may be valuable in personalized cancer treatment approaches.
Future Research Directions
Current research suggests several promising avenues for further investigation of AZ7328:
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Evaluation of AZ7328 in combination with autophagy inhibitors in pre-clinical in vivo models
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Assessment of additional biomarkers beyond PIK3CA mutations that may predict response to AZ7328
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Exploration of triple combination therapies involving AZ7328, mTOR inhibitors, and autophagy inhibitors
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Investigation of AZ7328 in other cancer types with PI3K/AKT/mTOR pathway alterations
These research directions could help to further define the therapeutic potential of AZ7328 and optimize its use in cancer treatment strategies.
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